1-[(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
1-(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea (PMB-TFM) is an important organic compound that has been extensively studied in recent years due to its unique properties and potential applications in a variety of scientific fields. PMB-TFM is a trifluoromethylated derivative of 4-phenylmethoxybenzoylurea, and it has been found to have a wide range of biological activities, such as anti-inflammatory, antifungal, and antiviral activities. Additionally, it has been found to be a useful tool in the synthesis of other compounds, and it has been studied for its potential applications in drug delivery and tissue engineering.
Scientific Research Applications
Synthesis and Characterization
Anion Recognition and Photophysical Properties : A study explored the synthesis of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, focusing on their anion recognition properties through photophysical studies. These compounds were synthesized in good yields and characterized using various techniques including X-ray diffraction analysis, with a focus on the electronic properties via solution state studies (Singh et al., 2016) Singhetal.,2016.
Intramolecular Oxidative Coupling : Another research demonstrated the use of iodobenzene-mediated intramolecular oxidative coupling for the synthesis of spirooxindoles, highlighting the efficiency of this method for synthesizing complex molecular structures (Yu et al., 2011) Yuetal.,2011.
Biological Activity
Antifungal and Antibacterial Properties : A study on N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea revealed its crystal structure and found it exhibited good fungicidal activity against certain pathogens, showcasing its potential in agricultural applications (Shi, 2011) Shi,2011.
Antiproliferative Effects : Novel urea and bis-urea derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds, bridging primaquine with hydroxyl or halogen substituted benzene moieties through urea or bis-urea functionalities, showed promising results in vitro, particularly against breast carcinoma MCF-7 cell line (Perković et al., 2016) Perkovicˊetal.,2016Perković et al., 2016Perkovicˊetal.,2016.
Material Science
- Polyureas Synthesis : Research into synthesizing new polyureas based on 4-(4′-aminophenyl)urazole and various diisocyanates showcased the development of novel polyureas with specific properties, expanding the potential applications of these materials in different technological fields (Mallakpour & Raheno, 2003) Mallakpour & Raheno, 2003.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4-phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O4/c23-22(24,25)32-19-12-8-17(9-13-19)26-21(30)28-27-20(29)16-6-10-18(11-7-16)31-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,27,29)(H2,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJRLMQCXEEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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